molecular formula C10H7N5O3 B12810640 2-(2-Furylamino)pyrimido(4,5-d)pyridazine-5,8-diol CAS No. 6344-83-8

2-(2-Furylamino)pyrimido(4,5-d)pyridazine-5,8-diol

Cat. No.: B12810640
CAS No.: 6344-83-8
M. Wt: 245.19 g/mol
InChI Key: VLNILOCSKLUSPH-UHFFFAOYSA-N
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Description

2-(2-Furylamino)pyrimido(4,5-d)pyridazine-5,8-diol is a heterocyclic compound characterized by its unique structure, which includes a pyrimidine ring fused to a pyridazine ring, with additional functional groups such as furylamino and diol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furylamino)pyrimido(4,5-d)pyridazine-5,8-diol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.

    Furylamino Substitution:

    Cyclization to Form Pyridazine Ring: The final step involves cyclization to form the pyridazine ring, often using hydrazine derivatives under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furylamino)pyrimido(4,5-d)pyridazine-5,8-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated intermediates with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-Furylamino)pyrimido(4,5-d)pyridazine-5,8-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Furylamino)pyrimido(4,5-d)pyridazine-5,8-diol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazine and pyridazinone share structural similarities but differ in functional groups and biological activities.

    Pyrimidine Derivatives: Compounds such as pyrimidine and its derivatives are widely studied for their roles in DNA and RNA synthesis.

Uniqueness

2-(2-Furylamino)pyrimido(4,5-d)pyridazine-5,8-diol is unique due to its fused ring structure and the presence of both furylamino and diol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials.

Properties

CAS No.

6344-83-8

Molecular Formula

C10H7N5O3

Molecular Weight

245.19 g/mol

IUPAC Name

2-(furan-2-ylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione

InChI

InChI=1S/C10H7N5O3/c16-8-5-4-11-10(12-6-2-1-3-18-6)13-7(5)9(17)15-14-8/h1-4H,(H,14,16)(H,15,17)(H,11,12,13)

InChI Key

VLNILOCSKLUSPH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)NC2=NC=C3C(=N2)C(=O)NNC3=O

Origin of Product

United States

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